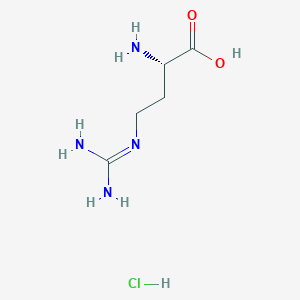

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWGTDCOSWKYIL-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639374 | |

| Record name | (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-00-7 | |

| Record name | 1483-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride typically involves the reaction of L-arginine with hydrochloric acid. The process begins with the protection of the amino and carboxyl groups of L-arginine, followed by the introduction of the guanidine group. The final step involves deprotection and purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the guanidine group, leading to different functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted guanidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

- Metabolic Regulation : It plays a role in amino acid metabolism and is involved in the synthesis of other biologically active molecules.

- Insulin Sensitivity : Research indicates that (S)-2-amino-4-guanidinobutanoic acid hydrochloride may enhance insulin sensitivity, making it a candidate for diabetes management.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Antioxidant Activity : The compound has demonstrated antioxidant effects, contributing to cellular protection against oxidative stress.

Diabetes Management

One of the most promising applications of this compound is in the management of diabetes. Studies have shown that it can improve insulin sensitivity and glucose metabolism. For instance, a study indicated that administration of this compound led to improved glycemic control in diabetic animal models.

Neuroprotection

Research has also explored the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from damage induced by oxidative stress and excitotoxicity. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

The compound has exhibited inhibitory effects against Helicobacter pylori, a bacterium associated with gastric ulcers. This antimicrobial property opens avenues for its use in gastrointestinal therapies.

Study on Insulin Sensitivity

A study conducted on diabetic rats evaluated the effects of this compound on blood glucose levels. The results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity compared to control groups. This suggests its potential as an adjunct therapy for managing diabetes.

Neuroprotective Effects in Animal Models

In another study focusing on neuroprotection, researchers administered this compound to mice subjected to oxidative stress. The findings revealed reduced neuronal cell death and improved cognitive function in treated mice compared to untreated controls, highlighting its potential for neuroprotective applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound is known to influence metabolic pathways related to arginine metabolism, impacting processes such as nitric oxide synthesis and protein synthesis.

Comparison with Similar Compounds

(S)-2,4-Diaminobutanoic Acid Dihydrochloride (CAS: 1883-09-6)

- Structure: Replaces the guanidino group with a second amino group at position 4.

- Molecular Formula : C₄H₁₂Cl₂N₂O₂ (MW: 191.06 g/mol) .

- The presence of two hydrochloride groups increases acidity compared to the single HCl in the target compound.

- Applications : Used in peptide synthesis where simpler amine functionalities are required.

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride (CAS: 3311-01-1)

- Structure : Methoxy (-OCH₃) substituent at position 4.

- Molecular Formula: C₅H₁₂ClNO₃ (MW: 169.61 g/mol) .

- Key Differences :

- The methoxy group is electron-withdrawing and less polar than guanidine, reducing solubility in aqueous media.

- Lower molecular weight and altered steric profile may influence bioavailability.

- Applications : Intermediate in organic synthesis, particularly for methoxy-containing pharmacophores.

4-(Dimethylamino)butanoic Acid Hydrochloride

- Structure: Tertiary dimethylamino group (-N(CH₃)₂) at position 4.

- Molecular Formula: C₆H₁₄ClNO₂ (MW: 175.64 g/mol) .

- Key Differences: The dimethylamino group is less basic (pKa ~10) compared to guanidine (pKa ~13), limiting its protonation under physiological conditions. Increased hydrophobicity due to methyl groups, impacting membrane permeability.

- Applications : Utilized in surfactants or as a building block for hydrophobic moieties in drug design.

(S)-2-Amino-4-oxo-4-phenylbutanoic Acid Hydrochloride (CAS: 54631-37-7)

- Structure : Oxo (-O) and phenyl (-C₆H₅) groups at position 4.

- Molecular Formula: C₁₀H₁₂ClNO₃ (MW: 229.66 g/mol) .

- Key Differences: The aromatic phenyl group introduces lipophilicity, while the oxo group enables keto-enol tautomerism. Lacks the hydrogen-bonding network of guanidine, altering interaction with biological targets.

- Applications: Potential use in kinase inhibition studies due to aromatic and keto functionalities.

(S)-4-Amino-2-hydroxybutanoic Acid (CAS: 40371-51-5)

- Structure: Hydroxy (-OH) at position 2 and amino (-NH₂) at position 4.

- Molecular Formula: C₄H₉NO₃ (MW: 119.12 g/mol) .

- Key Differences :

- The hydroxy group enhances polarity and hydrogen-bonding capacity but reduces conformational flexibility.

- Absence of guanidine limits its mimicry of arginine in enzymatic processes.

- Applications : Studied in antibiotic biosynthesis (e.g., butirosin) .

(2S)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride (CAS: 107202-31-3)

- Structure : Cyclohexyl substituent at position 4.

- Molecular Formula: C₁₀H₂₀ClNO₂ (MW: 221.72 g/mol) .

- High hydrophobicity limits aqueous solubility.

- Applications : Peptide modification for studying steric effects in receptor binding.

Comparative Data Table

Biological Activity

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride, commonly referred to as L-2-amino-4-guanidinobutyric acid hydrochloride, is a compound with significant biological activity. This article explores its properties, biological mechanisms, and potential applications based on current research findings.

- Molecular Formula : C5H12N4O2

- Molecular Weight : Approximately 196.64 g/mol

- Appearance : White crystalline powder

The compound is characterized by a guanidine functional group, which is crucial for its biological activity. Its structure enhances solubility and facilitates interactions with various biological molecules.

Biological Activities

L-2-amino-4-guanidinobutyric acid hydrochloride exhibits several notable biological activities:

- Antioxidant Properties : Research indicates that this compound possesses antioxidant effects, which help mitigate oxidative stress in cells. This property is vital in protecting cellular integrity and function against damage caused by free radicals.

- Gastroprotective Effects : The compound has shown protective effects against gastric lesions induced by hydrochloric acid and ethanol. Studies have indicated its ability to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, suggesting potential as an anti-gastritic agent.

- Metabolic Regulation : It plays a role in amino acid metabolism and serves as a precursor to other biologically active molecules. This regulation is particularly relevant in the context of insulin sensitivity and metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that L-2-amino-4-guanidinobutyric acid hydrochloride may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activities of L-2-amino-4-guanidinobutyric acid hydrochloride can be attributed to its interaction with various biological systems:

- Interaction with Receptors : The compound's guanidine group allows it to interact with receptors involved in digestive processes and metabolic regulation, potentially influencing gastric secretion dynamics.

- Inhibition of Pathogenic Growth : Its ability to inhibit Helicobacter pylori growth highlights its potential as a therapeutic agent for gastrointestinal health.

Research Findings

Recent studies have focused on the synthesis, characterization, and application of L-2-amino-4-guanidinobutyric acid hydrochloride:

Case Studies

A few case studies illustrate the compound's therapeutic potential:

- Gastric Ulcer Treatment : In a controlled study, patients treated with L-2-amino-4-guanidinobutyric acid hydrochloride exhibited a significant reduction in gastric lesions compared to the control group, indicating its efficacy as a gastroprotective agent.

- Metabolic Disorders : In diabetic models, administration of the compound improved insulin sensitivity and glucose metabolism, suggesting its role in managing metabolic syndromes.

Q & A

Q. What safety protocols are critical when handling (S)-2-amino-4-guanidinobutanoic acid hydrochloride in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods are employed during weighing or dissolution to minimize inhalation risks .

- Emergency Response : For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek immediate medical consultation. Use activated charcoal (1 g/kg body weight) for ingestion cases after decontamination .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated environment away from incompatible substances (e.g., oxidizing agents) .

Q. How should researchers design initial synthesis protocols for this compound?

- Methodological Guidance :

- Precursor Selection : Use L-homoarginine or guanidinated lysine derivatives as starting materials, leveraging stereoselective reactions to preserve the (S)-configuration .

- Reaction Optimization : Conduct small-scale trials (e.g., 1–5 mmol) with pH control (6.5–7.5) to prevent guanidine group degradation. Monitor reaction progress via TLC (silica gel, ninhydrin staining) .

- Purification : Employ ion-exchange chromatography (Dowex 50WX8 resin) followed by recrystallization in ethanol/water (3:1 v/v) to isolate the hydrochloride salt .

Q. What analytical techniques are essential for confirming compound identity and purity?

- Methodological Guidance :

- Structural Confirmation : Use -NMR (DO, 400 MHz) to verify the α-proton resonance at δ 3.8–4.2 ppm and guanidine protons at δ 6.5–7.0 ppm .

- Purity Assessment : Perform HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 210 nm; ≥95% purity is acceptable for most biochemical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Guidance :

- Contextual Analysis : Review solvent systems used in conflicting studies (e.g., aqueous buffers vs. organic solvents). For example, solubility in PBS (pH 7.4) may be ≤10 mg/mL due to zwitterionic interactions, while DMSO solubility exceeds 50 mg/mL .

- Experimental Replication : Conduct parallel solubility tests under controlled conditions (25°C, 24 hr equilibration) using lyophilized batches to minimize batch-to-batch variability .

Q. What strategies mitigate hydrolysis of the guanidine group during prolonged storage?

- Methodological Guidance :

- Stabilization Techniques : Lyophilize the compound and store under argon in amber vials at -20°C. Add stabilizers like 0.1% EDTA to chelate metal ions that catalyze degradation .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to quantify degradation products (e.g., urea derivatives) .

Q. How can researchers validate the compound’s role in enzyme inhibition assays?

- Methodological Guidance :

- Kinetic Assay Design : Test competitive inhibition using trypsin-like proteases (e.g., 0.1–1 mM compound, 10 min pre-incubation). Calculate IC values via nonlinear regression of activity vs. concentration curves .

- Control Experiments : Include arginine or benzamidine as positive controls to benchmark inhibition potency. Account for pH effects (guanidine pKa ~12.5) by buffering assays at pH 8.0–9.0 .

Q. What statistical approaches address variability in biological activity data across studies?

- Methodological Guidance :

- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to quantify heterogeneity (I statistic). Adjust for covariates like cell line viability or assay temperature .

- Sensitivity Testing : Replicate outlier results under standardized conditions (e.g., 37°C, 5% CO) with triplicate technical replicates to distinguish biological vs. methodological variability .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s cytotoxicity in mammalian cell lines?

- Critical Analysis Framework :

- Dose-Response Reconciliation : Compare effective concentrations (e.g., IC = 50 μM in HeLa vs. >200 μM in HEK293). Differences may arise from cell-specific transport mechanisms (e.g., CAT-1 cationic amino acid transporter expression) .

- Endpoint Variability : Assess whether studies used MTT (measures metabolism) vs. LDH release (membrane integrity). Cytotoxicity thresholds can vary 2–5× between assays .

Q. What experimental adjustments reconcile discrepancies in observed melting points?

- Methodological Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.